(2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
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Overview
Description
The compound (2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a complex organic molecule characterized by its unique structure, which includes a bromobenzyl group, an ethoxyphenyl group, a cyano group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the bromobenzyl ether, followed by the introduction of the ethoxyphenyl group. The cyano group is then added through a nucleophilic substitution reaction, and finally, the trifluoromethylphenyl group is incorporated.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromobenzyl group, leading to the formation of bromobenzaldehyde derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Bromobenzaldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules. Its interactions with biological macromolecules can provide insights into cellular processes and pathways.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
- 4-[(4-{[4-(tert-Butylcarbamoyl)phenyl]amino}-6-[(4-{[(2-ethylhexyl)oxy]carbonyl}phenyl)amino]-1,3,5-triazin-2-yl)amino]benzoic acid
Uniqueness
Compared to similar compounds, (2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C26H20BrF3N2O3 |
---|---|
Molecular Weight |
545.3 g/mol |
IUPAC Name |
(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C26H20BrF3N2O3/c1-2-34-24-14-18(9-12-23(24)35-16-17-7-10-20(27)11-8-17)13-19(15-31)25(33)32-22-6-4-3-5-21(22)26(28,29)30/h3-14H,2,16H2,1H3,(H,32,33)/b19-13+ |
InChI Key |
WVSCIAPOWIXFCZ-CPNJWEJPSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(F)(F)F)OCC3=CC=C(C=C3)Br |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F)OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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